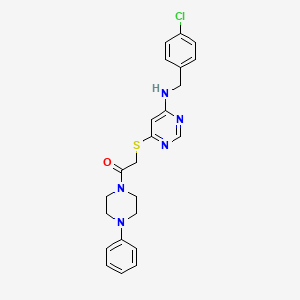
2,6-Dichloro-N,N-diethylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-N,N-diethylbenzenamine is a chemical compound that is structurally related to various other substituted benzenamines. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorinated benzenamines and diethylamino groups, are discussed. These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the study of 2,3,5,6-tetrachloronitrobenzene with secondary amines under high pressure, which resulted in nitro group substitution products along with various dichloro substitution products . This suggests that similar conditions could potentially be applied to synthesize 2,6-Dichloro-N,N-diethylbenzenamine by reacting the appropriate dichloronitrobenzene with diethylamine.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dichloro-N,N-diethylbenzenamine has been determined using techniques such as X-ray diffraction . These studies reveal that small changes in the functional groups attached to the benzenamine core can significantly affect the molecular conformation and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of chlorinated benzenamines is influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric bulk of substituents. For instance, the presence of a nitro group and its position relative to the chlorine substituents affects the selectivity of nucleophilic substitution reactions . This information can be extrapolated to predict the reactivity of 2,6-Dichloro-N,N-diethylbenzenamine in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,6-Dichloro-N,N-diethylbenzenamine have been characterized using spectroscopic methods and computational studies . These analyses provide insights into the vibrational frequencies, thermal stability, and electronic structure, which are indicative of the compound's reactivity and stability. Theoretical studies, such as density functional theory (DFT), are particularly useful for predicting properties when experimental data is unavailable .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Degradation
- 2,6-Dichloro-N,N-diethylbenzenamine is involved in chemical reactions leading to the degradation of certain compounds. For example, N,N-Dichloro-4-methylbenzenesulphonamide reacts with 2,2′-dihalodiethyl sulfide to yield various products, suggesting a potential role in decontamination processes (Dubey et al., 1993).
Synthesis and Catalytic Activity
- The compound plays a role in the synthesis of palladium(II) complexes. These complexes, involving Schiff base ligands where 2,6-Dichloro-N,N-diethylbenzenamine is a component, show significant catalytic activity, especially in reactions like the Heck reaction (Guo et al., 2012).
Antibacterial and Catalytic Properties
- Studies have shown that Schiff base ligands containing 2,6-Dichloro-N,N-diethylbenzenamine can enhance antibacterial activity. However, the presence of electron-withdrawing groups can reduce catalytic activity, indicating a balance between antibacterial and catalytic properties (Feng et al., 2014).
Environmental Impact and Pesticide Movement
- In environmental studies, compounds like 2,6-Dichloro-N,N-diethylbenzenamine have been observed in terms of their movement under different irrigation regimes in turfgrass. Such studies are crucial for understanding the environmental impact and behavior of chemical compounds in agricultural settings (Starrett et al., 1996).
Eigenschaften
IUPAC Name |
2,6-dichloro-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXGVBIEQKTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N,N-diethylbenzenamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)


